
2-Chloroethyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl Methanethiosulfonate is a chemical compound with the molecular formula C3H7ClO2S2 and a molecular weight of 174.67 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to modify proteins by reacting with thiol groups, making it a valuable tool in various scientific studies.
Mécanisme D'action
Target of Action
The primary targets of 2-Chloroethyl Methanethiosulfonate are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in various biological processes and are found in many proteins.
Mode of Action
This compound reacts specifically and rapidly with thiols to form mixed disulfides . This interaction alters the structure and function of the target proteins, leading to various downstream effects.
Biochemical Pathways
The compound is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease . It is also useful for mapping the pore-lining regions of the ryanodine receptor . These receptors and channels are involved in various biochemical pathways, including neurotransmission and ion transport.
Analyse Biochimique
Biochemical Properties
2-Chloroethyl Methanethiosulfonate interacts with thiols, a type of sulfur-containing biomolecule, to form mixed disulfides . This interaction is specific and rapid, making this compound a valuable tool in biochemical research . The compound has been used to probe the structures of the ACh receptor channel, the GABA receptor channel, and lactose permease .
Cellular Effects
The cellular effects of this compound are largely due to its interactions with thiols. For example, it has been used to probe the structures of various receptor channels, suggesting that it may influence cell signaling pathways
Molecular Mechanism
At the molecular level, this compound reacts specifically and rapidly with thiols to form mixed disulfides This reaction can influence the function of proteins and other biomolecules that contain thiols, potentially leading to changes in gene expression or cellular function
Temporal Effects in Laboratory Settings
Given its rapid and specific reaction with thiols , it is likely that the effects of this compound could change over time, depending on the stability of the resulting mixed disulfides and the presence of other factors that could influence these reactions.
Metabolic Pathways
Given its known reaction with thiols , it is possible that this compound could interact with enzymes or cofactors that contain thiols, potentially influencing metabolic flux or metabolite levels.
Subcellular Localization
Given its known interactions with thiols , it is possible that this compound could be localized to areas of the cell where these biomolecules are abundant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroethyl Methanethiosulfonate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar principles as the laboratory synthesis, with adjustments for scale, safety, and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethyl Methanethiosulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the chloroethyl group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Nucleophilic Substitution: The major products are typically thioethers or amines, depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: The primary product is the corresponding alcohol.
Applications De Recherche Scientifique
2-Chloroethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for modifying thiol groups in proteins and other biomolecules.
Biology: Employed in studies involving protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential use in drug development and as a tool for studying disease mechanisms.
Industry: Utilized in the production of specialized biochemical reagents and in the development of new materials.
Comparaison Avec Des Composés Similaires
- 2-Chloroethyl Methanesulfonate
- 2-Chloroethyl Ethanesulfonate
- 2-Chloroethyl Benzenesulfonate
Comparison: 2-Chloroethyl Methanethiosulfonate is unique due to its specific reactivity with thiol groups, which is not as pronounced in similar compounds. This specificity makes it particularly valuable in proteomics research .
Propriétés
IUPAC Name |
2-chloroethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELOKLDGLNRJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

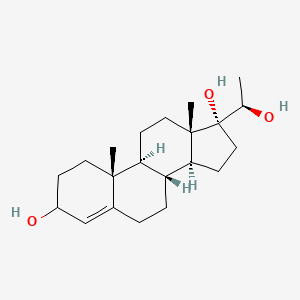

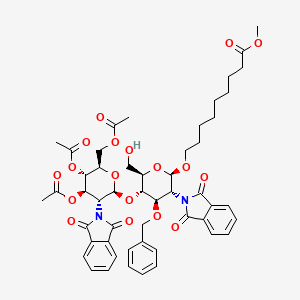
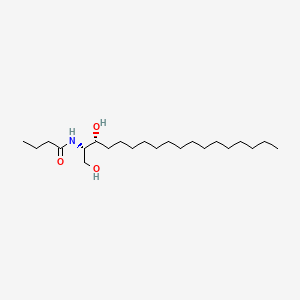
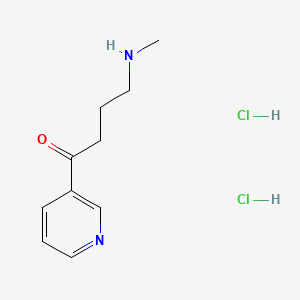

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
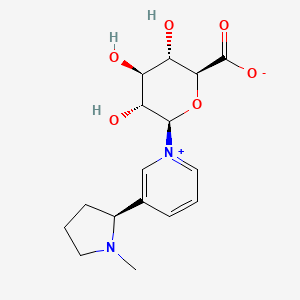
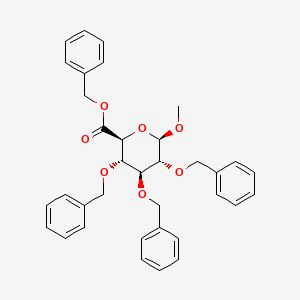
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)
